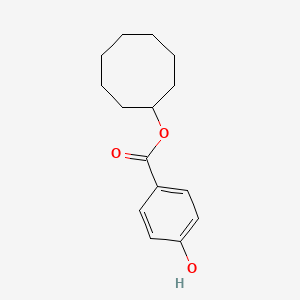

Cyclooctyl 4-hydroxybenzoate

Cat. No. B8489627

M. Wt: 248.32 g/mol

InChI Key: XQMNFJGZVWKSEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06916899B2

Procedure details

22.82 g (0.15 mol) p-hydroxybenzoic acid methyl ester, 38.47 g (0.30 mol) cyclooctanol and 26 mg (0.1 mmol) tetraisopropyl orthotitanate are placed under argon in a round-bottom flask with distillation bridge. The mixture is stirred and heated to 180° C. within 45 minutes. The pressure is reduced to 800 mbar and over the further course of distillation to 650 mbar. After a further 15 minutes the pressure is increased to 900 mbar and the reaction mixture stirred for a further 2 hours, during which time methanol continues to be removed by distillation. A further 9.62 g (0.075 mol) cyclooctanol and 2 drops of tetraisopropyl orthotitanate are added to the reaction solution and stirred for a further 4 hours at 180° C. It is allowed to cool and the residue is dissolved in 100 ml ethyl acetate and washed repeatedly with distilled water. The organic phase is concentrated to small volume. The crude product is purified by column chromatography (silica gel 60, 0040-0.063 mm, Merck) with an n-hexane/acetone mixture (3:1). The product obtained is freed from adhering cyclooctanol under high vacuum. The white crystalline residue is recrystallised in acetone. 4.70 g (12%) of colourless crystals are obtained.

Name

Yield

12%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH:12]1(O)[CH2:19][CH2:18]C[CH2:16][CH2:15][CH2:14][CH2:13]1>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4].C(OCC)(=O)C>[CH:1]1([O:2][C:3](=[O:11])[C:4]2[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:19][CH2:18]1 |f:2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.82 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=C(C=C1)O)=O

|

|

Name

|

|

|

Quantity

|

38.47 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCCC1)O

|

|

Name

|

|

|

Quantity

|

26 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

|

Step Two

|

Name

|

|

|

Quantity

|

9.62 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCCC1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCCC1)O

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

180 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The pressure is reduced to 800 mbar and over the further course of distillation to 650 mbar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a further 15 minutes the pressure is increased to 900 mbar

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred for a further 2 hours, during which time methanol

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be removed by distillation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a further 4 hours at 180° C

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

WASH

|

Type

|

WASH

|

|

Details

|

washed repeatedly with distilled water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase is concentrated to small volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is purified by column chromatography (silica gel 60, 0040-0.063 mm, Merck) with an n-hexane/acetone mixture (3:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white crystalline residue is recrystallised in acetone

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCCCC1)OC(C1=CC=C(C=C1)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.7 g | |

| YIELD: PERCENTYIELD | 12% | |

| YIELD: CALCULATEDPERCENTYIELD | 12.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |